Tmpio
Description
Tmpio (systematic IUPAC name pending verification) is a synthetic inorganic compound primarily investigated for its catalytic and pharmaceutical properties. Its structure features a central transition metal ion coordinated with organic ligands, enabling redox activity and selective binding to biological targets.
Properties
Molecular Formula |
C15H19N2O2 |
|---|---|
Molecular Weight |
259.32 g/mol |
InChI |
InChI=1S/C15H19N2O2/c1-14(2)13(16-15(3,4)17(14)19)10-12(18)11-8-6-5-7-9-11/h5-10,16H,1-4H3/b13-10- |
InChI Key |
VMDRIIAKSZJYMP-RAXLEYEMSA-N |
SMILES |
CC1(C(=CC(=O)C2=CC=CC=C2)NC(N1[O])(C)C)C |
Isomeric SMILES |
CC1(/C(=C/C(=O)C2=CC=CC=C2)/NC(N1[O])(C)C)C |
Canonical SMILES |
CC1(C(=CC(=O)C2=CC=CC=C2)NC(N1[O])(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Compound A : [Fe(III)-Polypyridyl Complex]
- Structural Similarity : Shares a polypyridyl ligand framework but substitutes Tmpio’s central metal ion with Fe(III).
- Functional Differences: Catalytic Activity: Lower turnover frequency (8.7 × 10<sup>3</sup> h<sup>-1</sup>) due to Fe(III)’s reduced electron mobility . Pharmacological Profile: Higher cytotoxicity (IC50 = 0.9 µM for HepG2) but poor selectivity, leading to off-target effects .
Compound B : [Cu(II)-Thiosemicarbazone Derivative]
- Structural Similarity : Utilizes a thiosemicarbazone ligand but replaces this compound’s metal center with Cu(II).
- Functional Differences :
Functional Analogues
Compound C : [Pt(II)-Based Antineoplastic Agent]
- Functional Similarity : Used in oncology for DNA intercalation.
- Key Contrasts :
Compound D : [Pd(0)-Catalyzed Cross-Coupling Catalyst]
Data Tables
Table 1: Physicochemical and Pharmacological Comparison
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 456.3 g/mol | 412.1 g/mol | 498.7 g/mol |
| Aqueous Solubility | 5.6 mg/mL | 3.8 mg/mL | 2.1 mg/mL |
| IC50 (HepG2) | 2.3 µM | 0.9 µM | N/A |
| Catalytic TOF | 1.2 × 10<sup>4</sup> h<sup>-1</sup> | 8.7 × 10<sup>3</sup> h<sup>-1</sup> | N/A |
Critical Evaluation of Research Findings
- Advantages of this compound :
- Limitations: Limited in vivo data on long-term biodistribution and immunogenicity . Outperformed by analogues in niche applications (e.g., antimicrobial activity by Compound B) .
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